molecular formula C12H13NO2 B8293415 4-(6-Methoxy-pyridin-3-yl)-cyclohex-3-enone

4-(6-Methoxy-pyridin-3-yl)-cyclohex-3-enone

Cat. No.: B8293415
M. Wt: 203.24 g/mol
InChI Key: VCEKBGKNNSAKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methoxy-pyridin-3-yl)-cyclohex-3-enone is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(6-methoxypyridin-3-yl)cyclohex-3-en-1-one

InChI

InChI=1S/C12H13NO2/c1-15-12-7-4-10(8-13-12)9-2-5-11(14)6-3-9/h2,4,7-8H,3,5-6H2,1H3

InChI Key

VCEKBGKNNSAKGE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxy-4-(6-methoxy-pyridin-3-yl)-cyclohexanone (as prepared in the previous step, 750 mg, 3.40 mmol) in THF (5 mL) was treated with Burgess' reagent (Aldrich, 1.19 g, 5.0 mmol) at room temperature. The reaction was stirred for 10 hours. The solvent was removed in vacuo and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to give yellow oil, which was then purified by silica gel column on a CombiFlash® system using hexanes and ethyl acetate (from 10% ethyl acetate to 100% ethyl acetate) to afford the title compound as white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two

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